molecular formula C9H5F9O B1334956 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran CAS No. 380-94-9

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Cat. No.: B1334956
CAS No.: 380-94-9
M. Wt: 300.12 g/mol
InChI Key: AWCLMRSGMJWGGT-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran is a fluorinated organic compound characterized by the presence of three trifluoromethyl groups attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran typically involves the reaction of trifluoromethylated precursors with pyran derivatives. One common method involves the reaction of bis(cyclo-octa-1,5-diene)platinum with this compound to form a platinum complex . The reaction conditions often include the use of fluorine-19, 1H, and 13C NMR spectroscopy to monitor the coordination of the pyran ligand to the platinum atom .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions and yields are optimized.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran undergoes various types of chemical reactions, including coordination with metal complexes. For example, it reacts with platinum and rhodium complexes to form stable coordination compounds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bis(cyclo-octa-1,5-diene)platinum, PPh3, and acetylacetonate (acac) . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired coordination and stability of the resulting complexes.

Major Products Formed: The major products formed from the reactions of this compound include various metal complexes, such as [Pt{η2-(CF3)Me}(cod)] and [Rh(acac){η4-(CF3)Me}] . These complexes are characterized by their unique coordination modes and structural properties.

Scientific Research Applications

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran has several scientific research applications, particularly in the fields of chemistry and materials science. Its ability to form stable metal complexes makes it a valuable ligand in the synthesis of novel coordination compounds . Additionally, its fluorinated nature imparts unique properties, such as increased stability and reactivity, which are beneficial in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran primarily involves its coordination to metal centers. The trifluoromethyl groups and the pyran ring facilitate the formation of stable complexes with metals such as platinum and rhodium . These complexes exhibit unique structural and electronic properties, which can be exploited in various catalytic and synthetic applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran include other trifluoromethylated pyran derivatives and fluorinated organic compounds. Examples include 2,4,6-tris(trifluoromethyl)styrene and 2-methyl-2,4,6-tris(trifluoromethyl)-1,3-dioxane-4,6-diolato .

Uniqueness: The uniqueness of this compound lies in its ability to form stable and well-defined metal complexes. The presence of three trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in the synthesis of novel coordination compounds and materials .

Properties

IUPAC Name

2-methyl-2,4,6-tris(trifluoromethyl)pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLMRSGMJWGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958976
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-94-9
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Source EPA DSSTox
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Record name 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Reactant of Route 4
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

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